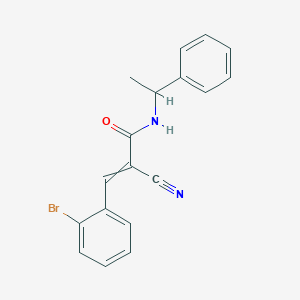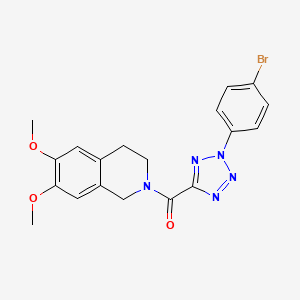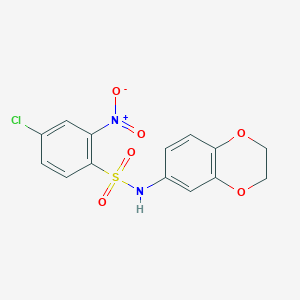
3-(2-bromophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-bromophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H15BrN2O and its molecular weight is 355.235. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analogues and Structural Analysis
Studies have explored compounds closely related to 3-(2-bromophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide, focusing on their structural analysis and potential applications. For example, analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, have been examined for their potential in inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR), a critical target in cancer therapy. These analogs, including various cyano and bromophenyl derivatives, display similar crystal packing and hydrogen-bonding networks, suggesting their planar conformation might be favorable for binding to the ATP-binding pocket of EGFR (Ghosh, Zheng, & Uckun, 1999).
Synthesis and Characterization
Research into the synthesis and characterization of disperse dyes based on enaminones has been reported, where compounds with bromophenyl groups have been utilized to achieve good yields. These studies demonstrate the versatility of such compounds in producing dyes with specific properties, indicating the broad application potential of compounds with the bromophenyl moiety (Elapasery, Yassin, el-azim, & Abdellatif, 2020).
Medicinal Chemistry Applications
In medicinal chemistry, the bromophenyl group, a key component of this compound, is often explored for its potential in drug design. Studies have synthesized and tested compounds for antimicrobial activities, indicating the structural significance of the bromophenyl moiety in developing new therapeutics (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Properties
IUPAC Name |
3-(2-bromophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O/c1-13(14-7-3-2-4-8-14)21-18(22)16(12-20)11-15-9-5-6-10-17(15)19/h2-11,13H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRBSZWURYRQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2553158.png)
![(E)-N-(2-bromophenyl)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2553159.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2553162.png)


![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide](/img/structure/B2553168.png)
![2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-{6-[2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]HEXYL}ACETAMIDE](/img/structure/B2553170.png)
![3-[2-(2-Methoxyphenyl)-5-methylpiperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2553171.png)

![N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2553173.png)
![6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2553176.png)

![N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2553178.png)

